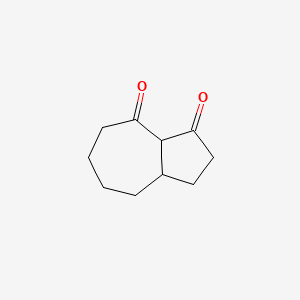

1,8-Azulenedione, octahydro-

Description

The compound 1,8-azulenedione, octahydro- is a hydrogenated derivative of azulenedione, featuring a bicyclic structure with two ketone groups at the 1,8-positions. This absence limits a direct analysis of its properties or applications.

Properties

CAS No. |

60719-18-8 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,8a-octahydroazulene-1,8-dione |

InChI |

InChI=1S/C10H14O2/c11-8-4-2-1-3-7-5-6-9(12)10(7)8/h7,10H,1-6H2 |

InChI Key |

IMIOGAXNSIMJRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C2C(C1)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-azulenedione, octahydro- typically involves the hydrogenation of azulene derivatives. One common method includes the catalytic hydrogenation of 1,8-azulenedione using palladium on carbon (Pd-C) as a catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or ethyl acetate .

Industrial Production Methods: Industrial production of 1,8-azulenedione, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydrogenation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,8-Azulenedione, octahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the five- or seven-membered rings, often using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,8-Azulenedione, octahydro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability

Mechanism of Action

The mechanism of action of 1,8-azulenedione, octahydro- involves its interaction with molecular targets through its aromatic ring system. The compound can intercalate into DNA, disrupting the normal function of nucleic acids. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds in the evidence, albeit with critical distinctions:

Octahydro-Binaphthalene Derivatives

The Kanto Reagents catalog lists (R)- and (S)-3,3'-dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS: 65355-08-0 and 765278-73-7) . These compounds share the "octahydro" designation but differ fundamentally from 1,8-azulenedione:

- Structural Differences :

- Potential Reactivity: The bromine and hydroxyl groups in the binaphthalene derivatives suggest reactivity toward nucleophilic substitution or oxidation, whereas the ketones in azulenedione derivatives might participate in condensation or reduction reactions.

Diterpenoids with Antioxidant Activity

highlights plebeianiol A, an octahydro-phenanthrenetertrol diterpenoid with antioxidant (IC50: 20.0–29.6 µM for DPPH scavenging) and anti-inflammatory (IC50: 18.0–23.6 µM for NO inhibition) properties . While structurally unrelated to azulenediones, this comparison underscores the importance of hydrogenation in modulating bioactivity. For instance:

- Functional groups (e.g., hydroxyls in plebeianiol A vs. ketones in azulenedione) dictate interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.